3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride
Overview
Description
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C13H23ClN2 and a molecular weight of 242.79 g/mol. This compound is used in various scientific experiments and research applications.
Scientific Research Applications
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes
Preparation Methods
The synthesis of 3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride involves several steps. The synthetic routes typically include the reaction of 6-methylpyridine with ethyl bromide to form an intermediate, which is then reacted with pentan-1-amine under specific conditions to yield the desired product. The reaction conditions often involve the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride can be compared with similar compounds such as:
- 2-Ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine hydrochloride
- 3-Ethyl-1-(5-methylpyridin-2-yl)pentan-1-amine hydrochloride
- 3-Ethyl-1-(6-methylpyridin-3-yl)pentan-1-amine hydrochloride
These compounds share similar structural features but differ in the position of the ethyl or methyl groups on the pyridine ring. The uniqueness of this compound lies in its specific substitution pattern, which may result in distinct chemical and biological properties .
Properties
IUPAC Name |
3-ethyl-1-(6-methylpyridin-2-yl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2.ClH/c1-4-11(5-2)9-12(14)13-8-6-7-10(3)15-13;/h6-8,11-12H,4-5,9,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJIKNMPADXUECA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=CC(=N1)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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